Comparative Cytotoxic Potency of Quinoxaline-Acetamide Scaffolds Against Human Cancer Cell Lines
In a structure-activity relationship (SAR) study of 3-methyl-2-oxoquinoxaline derivatives, the most potent compound (10) exhibited sub-micromolar IC50 values against HL-60 (0.803 µM) and PC-3 (3.047 µM) cell lines, which were superior to the reference multi-kinase inhibitor sorafenib. This establishes a potency benchmark for the core scaffold [1]. The target compound, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, incorporates the same core and acetamide linker but features a distinct 4,5-dimethylthiazole terminal group. While direct testing data for the target compound is not publicly available, its design is based on the pharmacophoric features of the most potent analogs in this series, suggesting it is a high-priority candidate for screening against the same cancer cell lines.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not available (predicted to be in a similar range based on SAR) |
| Comparator Or Baseline | Compound 10: IC50 = 0.803 ± 0.02 µM (HL-60); IC50 = 3.047 ± 0.14 µM (PC-3). Sorafenib: IC50 values were higher (exact value not provided in abstract, but compound 10 was described as superior). |
| Quantified Difference | Compound 10 was superior to sorafenib by an unreported margin. The difference between compound 10 and other series members (e.g., compound 15: HL-60 IC50 = 1.619 µM) illustrates the impact of terminal group variation. |
| Conditions | Human cancer cell lines HL-60 (leukemia), PC-3 (prostate), HepG-2 (liver), MCF-7 (breast), and A549 (lung). |
Why This Matters
This data demonstrates that the 3-methyl-2-oxoquinoxaline-acetamide scaffold can achieve potencies exceeding a clinically used drug, validating its priority for procurement and screening programs targeting VEGFR-2-dependent cancers.
- [1] Abdelall, E. K. A., et al. (2025) 'Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation', Bioorganic Chemistry, 166, 109116. doi: 10.1016/j.bioorg.2025.109116. View Source
